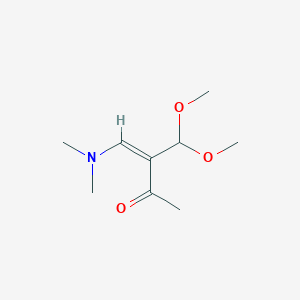
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride
Descripción general
Descripción
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride is a unique chemical compound with the empirical formula C11H14N2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringOC(=O)C1CCN(CC1)c2ccccn2 . The InChI key for this compound is NUPQTEYBFNCZHX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . The melting point is reported to be between 152-154°C .Aplicaciones Científicas De Investigación
Cancer Treatment Research
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride has been explored in cancer treatment research. It has shown potential as an Aurora kinase inhibitor, which may be useful in treating cancer, due to its ability to inhibit Aurora A, a protein involved in cell division and implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Piperidine Derivatives
The compound has applications in the synthesis of piperidine derivatives, which are significant in various chemical processes. For instance, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, closely related to 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride, undergo Claisen rearrangement to piperidine derivatives (H. P. Acharya & D. Clive, 2010).
Biochemical Studies
Biochemical research has also utilized this compound. For example, a series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, related to 1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride, have been synthesized and studied. Their inhibitory ability on 3H-GABA binding to synaptosomal brain membranes was reported, indicating potential neurological implications (C. Burgos et al., 1992).
Antimicrobial Research
The compound has been used in antimicrobial research as well. It has been involved in the synthesis of new pyridine derivatives with antimicrobial activity, highlighting its potential in developing new antimicrobial agents (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011).
Synthesis of Complex Molecules
In organic chemistry, this compound plays a role in the synthesis of complex molecules. For instance, its derivative has been used in the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines, which are important in various chemical applications (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Crystallography and Structural Analysis
The compound is also significant in crystallography and structural analysis. Its crystal and molecular structure has been characterized, providing insight into its molecular geometry and potential interactions (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-pyridin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-7-13(8-5-9)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUOLAWZCRZWHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-YL-piperidine-4-carboxylic acid hydrochloride | |
CAS RN |
1357353-07-1 | |
| Record name | 4-Piperidinecarboxylic acid, 1-(2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357353-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)


![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)

![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)


![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)


